

Application Note: Analysis of Ethylenethiourea (ETU) by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: Ethylthiourea

Cat. No.: B145662

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylenethiourea (ETU) is a metabolite and degradation product of ethylene bis-dithiocarbamate (EBDC) fungicides, which are widely used in agriculture.[1] Due to its potential carcinogenic and goitrogenic properties, the monitoring of ETU residues in food products, environmental samples, and biological matrices is of significant importance for public health and safety. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific method for the determination of ETU. However, due to its low volatility, derivatization of ETU is a necessary step prior to GC-MS analysis.[2] This application note provides a detailed protocol for the analysis of ETU using GC-MS, including sample preparation, derivatization, and instrumental analysis.

Experimental Protocols

Sample Preparation: Extraction from Food Matrices

This protocol is adapted for the extraction of ETU from fruits and vegetables.

Materials:

- Acetonitrile (ACN), HPLC grade

- Sodium chloride (NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB) sorbent
- Centrifuge tubes (50 mL)
- Vortex mixer
- Centrifuge

Procedure:

- Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Extraction: Add 10 mL of acetonitrile. For samples with low water content, add 10 mL of reagent water.
- Salting Out: Add 4 g of anhydrous MgSO_4 and 1 g of NaCl.
- Vortexing: Immediately cap and vortex the tube vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO_4 . For samples with high pigment content, add 150 mg of GCB.
 - Vortex for 30 seconds.
 - Centrifuge at 4000 rpm for 5 minutes.
- Solvent Evaporation: Transfer an aliquot of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- The dried extract is now ready for derivatization.

Sample Preparation: Extraction from Urine

This protocol describes the extraction of ETU from human urine samples.

Materials:

- Dichloromethane (DCM), HPLC grade
- Diatomaceous earth column
- Ethylenethiourea-d4 (ETU-d4) internal standard solution
- Vortex mixer
- Nitrogen evaporator

Procedure:

- Internal Standard Spiking: To 1 mL of urine, add the internal standard solution of ethylenethiourea-d4 (ETU-d4).[\[1\]](#)[\[2\]](#)
- Extraction: The sample is then extracted on a diatomaceous earth column using dichloromethane.[\[1\]](#)[\[2\]](#)
- Elution: Elute the ETU and internal standard from the column with an appropriate volume of dichloromethane.
- Evaporation: The eluate is collected and evaporated to dryness under a gentle stream of nitrogen.[\[2\]](#)
- The residue is now ready for the derivatization step.

Derivatization of Ethylenethiourea (ETU)

As ETU is not sufficiently volatile for GC-MS analysis, a derivatization step is required to increase its volatility.[\[2\]](#) Silylation is a common and effective derivatization technique for ETU.

Materials:

- N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)
- tert-butyldimethylsilyl chloride (TBDMSCl)
- Acetonitrile (ACN) or other suitable solvent
- Heating block or oven

Procedure:

- Reconstitution: Reconstitute the dried extract from the sample preparation step in a suitable solvent.
- Derivatization Reaction: Add a mixture of N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide and tert-butyldimethylsilyl chloride to the reconstituted extract.^{[1][2]}
- Incubation: Heat the mixture at a specific temperature (e.g., 60-75°C) for a defined period (e.g., 30-60 minutes) to allow the derivatization reaction to complete.
- Cooling: After incubation, cool the sample to room temperature.
- The derivatized sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
- Injector: Split/splitless injector

GC-MS Parameters:

Parameter	Value
Injector Temperature	250 °C
Injection Mode	Splitless
Injection Volume	1 µL
Carrier Gas	Helium at a constant flow rate of 1.2 mL/min
Oven Temperature Program	Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temperature	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)
Ions to Monitor (ETU derivative)	To be determined based on the specific derivative formed
Ions to Monitor (ETU-d4 derivative)	To be determined based on the specific derivative formed

Note: The oven temperature program and ions to monitor should be optimized for the specific derivative and instrument used.

Data Presentation

The following table summarizes the quantitative data for the analysis of ETU using GC-MS, based on published methods.

Parameter	Matrix	Value	Reference
Recovery	Human Urine	>90%	[1][2]
Range of Linearity	Human Urine	0-200 µg/L	[1][2]
Limit of Quantification (LOQ)	Human Urine	2 µg/L	[1][2]
Within-run Precision (CV)	Human Urine	<17%	[1][2]
Between-run Precision (CV)	Human Urine	<20%	[1][2]
Limit of Quantification (LOQ)	Fruits and Vegetables (HPLC-DAD)	7-11 µg/kg	[3]

Visualizations

Experimental Workflow



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Caption: Workflow for the analysis of ethylenethiourea by GC-MS.

Conclusion

The described GC-MS method provides a robust and sensitive approach for the quantification of ethylenethiourea in various matrices. The key to successful analysis lies in the efficient extraction and cleanup of the sample, followed by a complete derivatization reaction to ensure the volatility of ETU. The use of an isotopically labeled internal standard is highly recommended to achieve accurate and precise results. This application note serves as a

comprehensive guide for researchers and scientists involved in the analysis of this important compound.

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